

Crystal Structure Analysis of 2-Chloro-N-phenylisonicotinamide: A Technical Overview

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Compound of Interest

Compound Name: 2-Chloro-N-phenylisonicotinamide

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of **2-Chloro-N-phenylisonicotinamide**. While a detailed crystal structure for **2-Chloro-N-phenylisonicotinamide** is not publicly available, this document outlines the essential experimental protocols from synthesis to crystallographic analysis, using data from closely related structures as illustrative examples.

Synthesis of 2-Chloro-N-phenylisonicotinamide

The synthesis of **2-Chloro-N-phenylisonicotinamide** can be achieved through the reaction of 2-chloroisonicotinoyl chloride with aniline.

Experimental Protocol:

A solution of 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) is cooled to 0°C. To this, a mixture of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (DIPEA) (10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL) is added slowly over a period of approximately 1 hour. The reaction mixture is stirred at 0°C for 1 hour, then heated to 95°C for 1 hour. After completion, the reaction is cooled to room temperature and quenched with the addition of water (30 mL). The resulting mixture is filtered, and the filtrate is extracted with dichloromethane (200 mL). The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The final product is

obtained by recrystallization from a methanol/water mixture (1:10, 110 mL), yielding **2-chloro-N-phenylisonicotinamide**.^[1]

Single-Crystal X-ray Diffraction Analysis

Following successful synthesis and crystallization, single-crystal X-ray diffraction is employed to determine the molecular and crystal structure.

Experimental Protocol:

A suitable single crystal of the compound is selected and mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas to maintain a stable temperature during data collection. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$). The data collection strategy is optimized to ensure a high-resolution and complete dataset. The collected diffraction intensities are then processed, which includes integration of the reflection intensities, correction for Lorentz and polarization effects, and absorption correction. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data Presentation

The following table summarizes the crystallographic data for a related compound, 2-chloro-N-(4-nitrophenyl)nicotinamide, as an illustrative example of the data that would be obtained from a crystal structure analysis.

Parameter	2-chloro-N-(4-nitrophenyl)nicotinamide
Chemical Formula	C ₁₂ H ₈ ClN ₃ O ₃
Formula Weight	277.67
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	7.451 (4)
b (Å)	19.628 (9)
c (Å)	10.519 (5)
β (°)	110.137 (7)
V (Å ³)	1444.4 (12)
Z	4
Dcalc (g/cm ³)	1.276
μ (mm ⁻¹)	0.28
F(000)	568
R(int)	0.039
Final R indices [I>2σ(I)]	R ₁ = 0.045, wR ₂ = 0.118
R indices (all data)	R ₁ = 0.062, wR ₂ = 0.129

Note: This data is for a related compound and is presented for illustrative purposes.[\[2\]](#)[\[3\]](#)

Experimental and Analytical Workflow

The overall process from synthesis to final structure analysis is a sequential workflow. The following diagram illustrates the key stages involved.



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Workflow for Crystal Structure Analysis.

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References

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